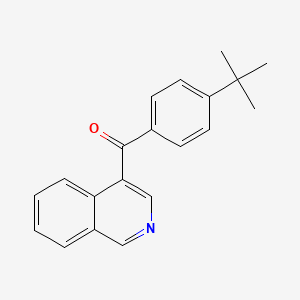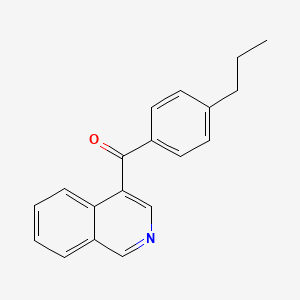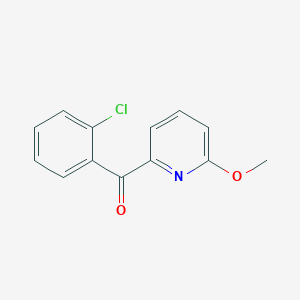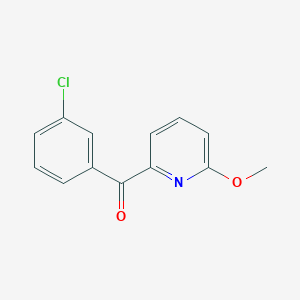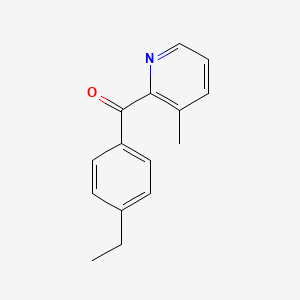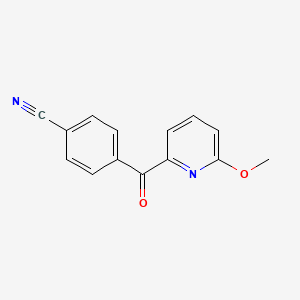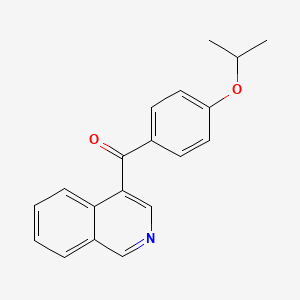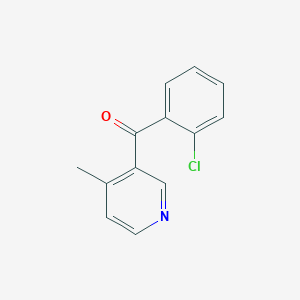
3-(2-Chlorobenzoyl)-4-methylpyridine
Descripción general
Descripción
The compound “3-(2-Chlorobenzoyl)-4-methylpyridine” is a derivative of benzoyl chloride, specifically 3-chlorobenzoyl chloride . Benzoyl chloride is an aromatic compound often used in organic chemistry .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chlorobenzoyl)-4-methylpyridine” are not available, chlorobenzoyl chloride can be produced by chlorination of benzoyl chloride at controlled temperatures .Aplicaciones Científicas De Investigación
Pharmacological Research Analgesic and Anti-Inflammatory Properties
The structure of “3-(2-Chlorobenzoyl)-4-methylpyridine” suggests potential pharmacological applications. Compounds with similar benzoyl groups have been studied for their analgesic and anti-inflammatory properties. For example, zinc(II) complexes with salicylaldehyde 2-chlorobenzoyl hydrazone have been synthesized and evaluated as drug candidates .
Photochemical Synthesis
The compound may also be used in photochemical synthesis processes. Photo-induced reductive Heck cyclization of indoles, which tolerates various functional groups, could potentially be applied to or studied using “3-(2-Chlorobenzoyl)-4-methylpyridine” due to its structural compatibility with such reactions .
Organic Synthesis Intermediates
Given its structural features, “3-(2-Chlorobenzoyl)-4-methylpyridine” could serve as an intermediate in the synthesis of more complex organic molecules. It may be involved in the functionalization of natural product analogues or the creation of polycyclic compounds .
4. Material Science: Ligand for Metal Complexes The compound might act as a ligand for metal complexes in material science research, influencing the properties of the resultant materials .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYOUGGOCYKXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





